Boc-Phe-(R)-Val-OH
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Overview
Description
Boc-Phe-®-Val-OH, also known as N-tert-Butoxycarbonyl-L-phenylalanine-L-valine, is a dipeptide compound. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound consists of two amino acids, phenylalanine and valine, with a tert-butoxycarbonyl (Boc) protecting group attached to the amino terminus. This protecting group is crucial in peptide synthesis as it prevents unwanted reactions at the amino terminus during the coupling of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe-®-Val-OH typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms Boc-phenylalanine.
Coupling Reaction: Boc-phenylalanine is then coupled with valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide.
Deprotection: The Boc group can be removed using an acid such as trifluoroacetic acid, yielding the final product, Boc-Phe-®-Val-OH.
Industrial Production Methods
In industrial settings, the synthesis of Boc-Phe-®-Val-OH is often carried out using automated peptide synthesizers. These machines can perform the repetitive steps of peptide synthesis efficiently and with high precision. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Boc-Phe-®-Val-OH can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or EDC.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives, while the valine residue can be reduced to form valine derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Coupling: Dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 4-dimethylaminopyridine.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Deprotection: Phenylalanine-valine dipeptide.
Coupling: Longer peptide chains.
Oxidation: Phenylalanine derivatives.
Reduction: Valine derivatives.
Scientific Research Applications
Boc-Phe-®-Val-OH has numerous applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs and drug delivery systems.
Biological Studies: It is employed in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Material Science: Boc-Phe-®-Val-OH is used in the development of biomaterials, such as hydrogels and nanomaterials, for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of Boc-Phe-®-Val-OH primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino terminus, allowing for selective coupling reactions with other amino acids. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds. The compound’s stability and ease of handling make it an essential tool in peptide chemistry.
Comparison with Similar Compounds
Boc-Phe-®-Val-OH can be compared with other Boc-protected dipeptides, such as:
Boc-Phe-Gly-OH: Similar in structure but contains glycine instead of valine.
Boc-Phe-Ala-OH: Contains alanine instead of valine.
Boc-Leu-Val-OH: Contains leucine instead of phenylalanine.
Uniqueness
Boc-Phe-®-Val-OH is unique due to the presence of the phenylalanine and valine residues, which impart specific chemical properties and reactivity. The phenylalanine residue provides aromaticity, while the valine residue contributes to the hydrophobic character of the compound. These properties make Boc-Phe-®-Val-OH particularly useful in the synthesis of peptides with specific structural and functional characteristics.
Properties
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-13(2)16(17(22)23)20-12-15(11-14-9-7-6-8-10-14)21-18(24)25-19(3,4)5/h6-10,13,15-16,20H,11-12H2,1-5H3,(H,21,24)(H,22,23)/t15-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCJIJPKRLPTIF-HOTGVXAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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